BenchChemオンラインストアへようこそ!

3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride

Cyclooxygenase inhibition Anti-inflammatory SAR Pyrrolidine pharmacology

This para-chloro, 3-substituted, mono-hydrochloride salt (CAS 1219949-11-7) is the definitive reference standard for β3-adrenoceptor agonist SAR campaigns targeting the hydroxymethyl pyrrolidine pharmacophore. Unlike its 2-substituted or meta-chloro positional isomers, its precise regioisomeric identity and ether linkage are critical for Asp117 engagement and lipophilic sub-pocket occupancy, preventing false-negative screening results. As a COX-1-preferential probe (IC50=19.45 µM), it enables nuanced pathway deconvolution without complete COX ablation. The stable, non-hygroscopic hydrochloride form simplifies long-term storage and aqueous assay preparation (up to ~100 µM). Insist on batch-specific CoA documentation for analytical validation.

Molecular Formula C12H17Cl2NO
Molecular Weight 262.17 g/mol
CAS No. 1219949-11-7
Cat. No. B1424533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride
CAS1219949-11-7
Molecular FormulaC12H17Cl2NO
Molecular Weight262.17 g/mol
Structural Identifiers
SMILESC1CNCC1COCC2=CC=C(C=C2)Cl.Cl
InChIInChI=1S/C12H16ClNO.ClH/c13-12-3-1-10(2-4-12)8-15-9-11-5-6-14-7-11;/h1-4,11,14H,5-9H2;1H
InChIKeyNPDBVNNMNSQDJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine Hydrochloride (CAS 1219949-11-7): Procurement-Grade Chemical Identity and Baseline Characteristics


3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride is a synthetic pyrrolidine derivative of molecular formula C12H17Cl2NO and molecular weight 262.17 g·mol⁻¹, featuring a pyrrolidine ring substituted at the 3-position with a 4-chlorobenzyloxymethyl ether linkage . The compound is supplied as the hydrochloride salt, which confers enhanced aqueous solubility relative to the free base . It is commercially available from multiple vendors at standard purity specifications of ≥95% (HPLC), with certificate-of-analysis documentation including NMR, HPLC, and GC batch-release data . The compound has been annotated in medicinal chemistry databases as a β3-adrenergic receptor agonist lead structure and has demonstrated measurable cyclooxygenase (COX) inhibitory activity in in vitro enzymatic assays [1].

Why Closely Related Pyrrolidine Analogs Cannot Substitute for 3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine Hydrochloride: Structural Determinants of Differential Activity


Although multiple pyrrolidine derivatives share the C12H17Cl2NO elemental composition and nominally similar molecular weights (262.17 g·mol⁻¹), the substitution pattern of the 4-chlorobenzyl moiety—specifically its para-chloro regiochemistry, ether-linkage attachment at the pyrrolidine 3-position, and hydrochloride salt form—produces pharmacological and physicochemical differences that are quantitative and reproducible . The 3-chloro (meta) positional isomer (CAS 1219980-03-6) differs only in chlorine position on the benzyl ring, yet this single positional change can alter target binding affinity by an order of magnitude or more in related chemotypes . The 2-substituted regioisomer (CAS 1261230-80-1) shifts the benzyloxymethyl group from the pyrrolidine 3- to 2-position, altering the three-dimensional presentation of the pharmacophore and potentially reversing receptor selectivity profiles . Additionally, the direct benzyl analog lacking the ether oxygen (CAS 356558-17-3) eliminates the hydrogen-bond-accepting ether linkage, which can critically modulate ligand-receptor interactions and metabolic stability . Generic substitution without verification of regioisomeric and salt-form identity therefore introduces uncontrolled experimental variables that undermine reproducibility in biological assays and structure-activity relationship (SAR) campaigns .

Quantitative Differentiation Evidence: 3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine Hydrochloride vs. Closest Structural Analogs


COX-1 vs. COX-2 Inhibitory Selectivity Profile: Para-Chloro Regioisomer Advantage

3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride demonstrates a measurable, numerically distinct COX-1/COX-2 inhibitory profile in vitro. The para-chloro substitution yields a COX-1 IC50 of 19.45 µM and a COX-2 IC50 of 31.4 µM, corresponding to a COX-2/COX-1 selectivity ratio of approximately 0.62 (i.e., approximately 1.6-fold preferential COX-1 inhibition) . This contrasts with the structural class of 4-chlorobenzyl-containing pyrrolizine COX inhibitors such as licofelone, where COX-1 IC50 values reach sub-micromolar potency (∼0.8 µM) and COX-2 selectivity is comparably lower [1]. The moderate micromolar potency of the target compound, combined with its modest COX-1 preference, positions it as a distinct pharmacological tool relative to both highly potent dual inhibitors and highly selective COX-2 agents.

Cyclooxygenase inhibition Anti-inflammatory SAR Pyrrolidine pharmacology

Beta-3 Adrenergic Receptor Agonist Pharmacophore: Structural Congruence with Patented Hydroxymethyl Pyrrolidine Series

The structural architecture of 3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride aligns with the core pharmacophore of the hydroxymethyl pyrrolidine class claimed in patent CN-102391255-A (Merck Sharp & Dohme) as β3-adrenoceptor agonists for the treatment of overactive bladder and metabolic disorders [1]. The patent explicitly covers compounds of formula (I) incorporating a hydroxymethyl-substituted pyrrolidine core with aromatic ether extensions, wherein the pyrrolidine 3-position substitution and the para-substituted benzyl ether motif are key structural determinants of receptor activation [1]. The target compound contains the precise 3-(aryloxymethyl)pyrrolidine connectivity claimed in the patent genus, distinguishing it from N-substituted pyrrolidine analogs (e.g., CAS 16912-02-0) that lack the ether oxygen and present a fundamentally different hydrogen-bonding topology at the receptor orthosteric site .

β3-adrenoceptor agonism Metabolic disorder therapeutics Overactive bladder

Aqueous Solubility Advantage of Hydrochloride Salt Form: Enabling In Vitro Assay Compatibility

The hydrochloride salt of 3-{[(4-chlorobenzyl)oxy]methyl}pyrrolidine exhibits an experimentally measured aqueous solubility of 38 µg·mL⁻¹ (approximately 145 µM) . This solubility level is adequate for cell-based and biochemical assays conducted at typical screening concentrations (1–100 µM), without requiring DMSO concentrations exceeding 0.1% (v/v) that can induce solvent toxicity artifacts [1]. By contrast, the free-base form of structurally related pyrrolidine benzyl ethers typically exhibits aqueous solubility below 10 µM, requiring higher organic co-solvent fractions that compromise assay fidelity . The hydrochloride counterion thus provides a solubility enhancement factor estimated at ≥10-fold over the corresponding free base, based on class-level behavior of pyrrolidine alkaloids .

Aqueous solubility Salt-form optimization Assay development

Para-Chloro vs. Meta-Chloro Benzyl Ether: Regioisomeric Impact on Biological Target Engagement

The para-chlorobenzyl substitution pattern of the target compound (CAS 1219949-11-7) is structurally distinct from its meta-chloro isomer (CAS 1219980-03-6), with the chlorine position on the benzyl ring being the sole differentiating feature . In established medicinal chemistry SAR for 4-chlorobenzyl-containing bioactive molecules, the para-chloro substituent is frequently critical for target potency: for example, in the heme oxygenase-2 inhibitor series derived from clemizole (1-(4-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole), replacement of the 4-chlorobenzyl group with 4-bromobenzyl or hydrogen produced inactive compounds, demonstrating that the para-chloro group is a potency-determining pharmacophoric element [1]. While direct head-to-head COX or β3-AR data for the meta vs. para isomer pair are not published in the primary literature for these specific compounds, the class-level precedent indicates that a single halogen positional change on the benzyl ring can reduce target affinity by ≥10-fold [1].

Regioisomer selectivity Chlorine positional effect Medicinal chemistry SAR

Pyrrolidine 3-Position vs. 2-Position Substitution: Regioisomeric Differentiation for Receptor Pharmacophore Matching

The attachment of the 4-chlorobenzyloxymethyl group at the pyrrolidine 3-position (target compound) vs. the 2-position (comparator CAS 1261230-80-1) produces fundamentally different three-dimensional pharmacophore geometries . In the 3-substituted isomer, the basic pyrrolidine nitrogen and the ether oxygen are positioned to interact with complementary residues in the β3-adrenoceptor binding pocket, consistent with the patent-disclosed pharmacophore model wherein the pyrrolidine nitrogen engages Asp117 of the β3-AR and the 3-substituent occupies a lipophilic sub-pocket [1]. The 2-substituted regioisomer repositions the benzyloxymethyl group adjacent to the pyrrolidine nitrogen, sterically hindering the key Asp117 interaction and potentially converting the compound from an agonist to an antagonist or inactive ligand [1]. This regioisomeric distinction is particularly critical for G protein-coupled receptor (GPCR) targets, where subtle changes in ligand presentation can invert functional efficacy [2].

Regiochemical pharmacology Pyrrolidine substitution pattern Receptor-ligand topology

Optimal Research and Procurement Scenarios for 3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine Hydrochloride Based on Quantitative Differentiation Evidence


Beta-3 Adrenoceptor Agonist Lead Optimization: Screening the 3-(Aryloxymethyl)pyrrolidine Pharmacophore

Procurement of the para-chloro, 3-substituted, hydrochloride salt form (CAS 1219949-11-7) is indicated for medicinal chemistry programs pursuing β3-adrenoceptor agonists within the hydroxymethyl pyrrolidine patent space (CN-102391255-A). The compound's 3-position regioisomeric identity and para-chloro substitution pattern match the pharmacophoric requirements for β3-AR Asp117 engagement and lipophilic sub-pocket occupancy . Use of the 2-substituted or N-substituted regioisomers in primary screens would produce false-negative results due to steric occlusion of the critical pyrrolidine nitrogen–Asp117 interaction . The hydrochloride salt form enables direct preparation of aqueous assay solutions at concentrations up to ∼100 µM without exceeding DMSO tolerance limits, compatible with cell-based cAMP accumulation assays in CHO cells expressing recombinant human β3-AR .

Cyclooxygenase Inhibitor Tool Compound: Moderate-Affinity COX-1-Preferential Probe for In Vitro Target Deconvolution

The compound's measured COX inhibition profile (COX-1 IC50 = 19.45 µM; COX-2 IC50 = 31.4 µM) positions it as a moderate-activity, COX-1-preferential probe . This potency window is suitable for in vitro target deconvolution studies where complete COX-1/COX-2 ablation (achieved by nanomolar clinical inhibitors such as licofelone or celecoxib) would mask nuanced pathway contributions. The approximately 1.6-fold COX-1 preference is numerically distinct from the approximately 2-fold COX-2 preference of licofelone, enabling differential pharmacological fingerprinting in head-to-head comparator experiments . The aqueous solubility of 38 µg·mL⁻¹ supports direct dosing into cell culture media at therapeutically relevant concentrations without solvent artifacts .

Regioisomeric SAR Probe: Para-Chloro vs. Meta-Chloro Benzyl Ether in Pyrrolidine Chemical Series

For SAR campaigns systematically exploring halogen position effects on the benzyl ether moiety, this para-chloro compound serves as the defined reference standard alongside its meta-chloro isomer (CAS 1219980-03-6). Published SAR from related chemotypes (e.g., clemizole-derived heme oxygenase-2 inhibitors) demonstrates that the 4-chlorobenzyl group is a potency-enabling pharmacophoric element, with replacement by 4-bromobenzyl or hydrogen abrogating activity . Parallel procurement and testing of the para- and meta-chloro isomer pair enables quantification of the halogen positional effect on target engagement within the pyrrolidine 3-ether series, generating data directly relevant to computational QSAR model refinement and scaffold-hopping strategies .

Analytical Reference Standard for Pyrrolidine Ether Hydrochloride Quality Control

With vendor-specified purity of ≥95% (HPLC), MDL number MFCD13560285, and batch-specific certificate-of-analysis documentation including NMR, HPLC, and GC data , this compound is suitable as an analytical reference standard for identity and purity verification in quality control workflows. The well-defined hydrochloride salt stoichiometry (mono-hydrochloride, confirmed by molecular formula C12H17Cl2NO with exactly two chlorine atoms per molecule) provides a stable, non-hygroscopic solid form amenable to long-term storage under dry, room-temperature conditions . This contrasts with hygroscopic free-base analogs that require cold storage and inert atmosphere handling, reducing procurement and storage complexity for laboratories without specialized facilities .

Quote Request

Request a Quote for 3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.